

Certificate of Analysis: 4-Methylbenzylidene Camphor-d4 - A Technical Guide

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Compound of Interest

Compound Name: 4-Methylbenzylidene camphor-d4

Cat. No.: B580917

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This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and data interpretation for a Certificate of Analysis (CoA) of **4-Methylbenzylidene camphor-d4**. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Compound Information

4-Methylbenzylidene camphor-d4 is the deuterated form of 4-Methylbenzylidene camphor (4-MBC), a known UV filter. The incorporation of four deuterium atoms on the phenyl ring makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for its differentiation from the endogenous or unlabeled compound by mass spectrometry.^{[1][2]}

Parameter	Value
Chemical Name	1,7,7-trimethyl-3-[(4-methylphenyl-d4)methylene]-bicyclo[2.2.1]heptan-2-one
Molecular Formula	C ₁₈ H ₁₈ D ₄ O
Molecular Weight	258.39 g/mol [1]
CAS Number	1219806-41-3[1][3]
Unlabeled CAS No.	36861-47-9[1][3][4]
Appearance	White to off-white solid[1][5]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1]

Analytical Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **4-Methylbenzylidene camphor-d4**.

Table 1: Purity and Isotopic Enrichment

Test	Method	Specification	Result
Chemical Purity	HPLC/UPLC	≥ 98.0%	99.5%
Isotopic Enrichment	Mass Spectrometry	≥ 98%	99.2%
Deuterium Incorporation	Mass Spectrometry	Report	d ₄ : 99.2%, d ₃ : 0.7%, d ₂ : 0.1%, d ₁ : <0.1%, d ₀ : <0.1%

Table 2: Identity Confirmation

Test	Method	Specification	Result
¹ H-NMR	500 MHz, CDCl ₃	Consistent with structure	Conforms
Mass Spectrum	ESI-MS	Consistent with structure	Conforms

Table 3: Physical Properties

Test	Method	Specification	Result
Appearance	Visual	White to off-white solid	Conforms
Solubility	Visual	Soluble in DMSO (25 mg/mL)[1]	Conforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase:
 - A: Water with 0.1% Formic Acid
 - B: Acetonitrile with 0.1% Formic Acid
- Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 301 nm.[6]
- Injection Volume: 10 µL.
- Sample Preparation: The sample is dissolved in acetonitrile to a concentration of approximately 1 mg/mL.
- Purity Calculation: The chemical purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity

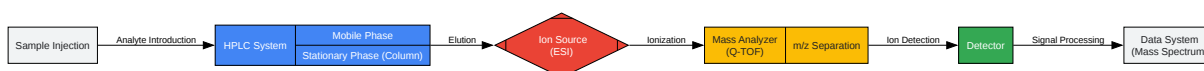
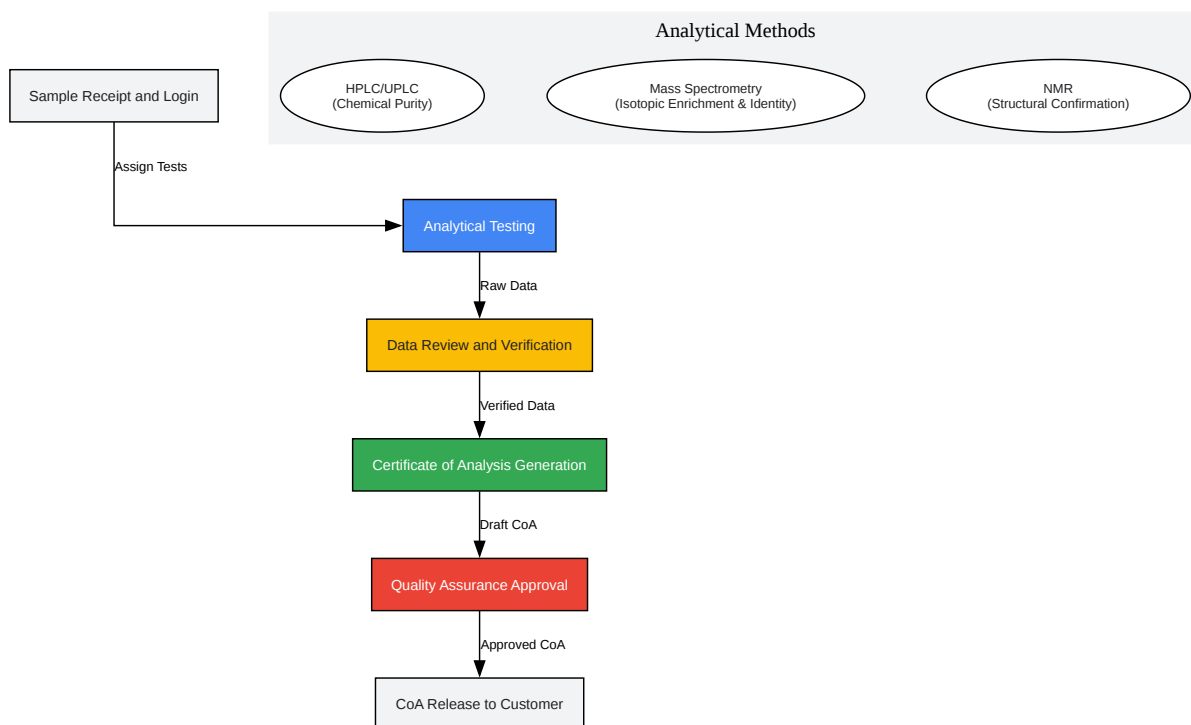
- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF LC-MS).[7]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Range: m/z 100-500.
- Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or via LC.
- Data Analysis:
 - Identity Confirmation: The measured monoisotopic mass of the protonated molecule $[M+H]^+$ is compared to the calculated theoretical mass.
 - Isotopic Enrichment: The relative intensities of the ion peaks corresponding to the different deuterated species (d_0 to d_4) are measured. The isotopic enrichment is calculated as the percentage of the d_4 species relative to the sum of all deuterated and undeuterated species.

Nuclear Magnetic Resonance (^1H -NMR) for Structural Confirmation

- Instrumentation: 500 MHz NMR Spectrometer.[8]
- Solvent: Chloroform-d (CDCl_3).
- Sample Concentration: Approximately 5-10 mg/mL.
- Parameters:
 - Pulse Program: Standard ^1H acquisition.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
- Data Analysis: The chemical shifts, splitting patterns, and integrations of the observed protons are compared with the expected structure of **4-Methylbenzylidene camphor-d4**. The reduced integration of the aromatic signals corresponding to the deuterated positions confirms the isotopic labeling.

Visualizations

The following diagrams illustrate the workflow of a typical Certificate of Analysis and a representative analytical technique.



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